molecular formula C8H7NS B3258459 7-Methylbenzo[d]thiazole CAS No. 3048-47-3

7-Methylbenzo[d]thiazole

Cat. No.: B3258459
CAS No.: 3048-47-3
M. Wt: 149.21 g/mol
InChI Key: LNXFAOXOYJADQI-UHFFFAOYSA-N
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Description

7-Methylbenzo[d]thiazole is a heterocyclic aromatic compound that features a benzene ring fused to a thiazole ring The thiazole ring consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylbenzo[d]thiazole can be synthesized through several methods. One common approach involves the cyclization of ortho-aminothiophenol with methyl ketones under acidic conditions. Another method includes the reaction of ortho-haloanilines with thiourea, followed by cyclization.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs the reaction of ortho-aminothiophenol with methyl ketones in the presence of a strong acid catalyst. This method is favored due to its efficiency and high yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction of this compound typically leads to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitution can take place at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-Methylbenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Research has shown potential for its use in developing treatments for neurodegenerative diseases and cancer.

    Industry: It is used in the production of dyes, pigments, and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 7-Methylbenzo[d]thiazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, thereby exerting neuroprotective effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes.

Comparison with Similar Compounds

    Benzothiazole: Lacks the methyl group at the 7-position.

    2-Methylbenzothiazole: Methyl group is at the 2-position instead of the 7-position.

    Benzimidazole: Contains a nitrogen atom instead of sulfur in the heterocyclic ring.

Uniqueness: 7-Methylbenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 7-position enhances its lipophilicity and can influence its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

7-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-3-2-4-7-8(6)10-5-9-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXFAOXOYJADQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the same procedure as in step 2 of Example 337 using 7-methyl-1,3-benzothiazole-2-thiol (3.8 g, 20.96 mmol, 1.00 equiv) and iron powder (9.28 g, 171.85 mmol, 8.20 equiv) in acetic acid (24 mL) as a yellow oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step Two
Name
Quantity
9.28 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methylbenzo[d]thiazole
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Reactant of Route 6
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